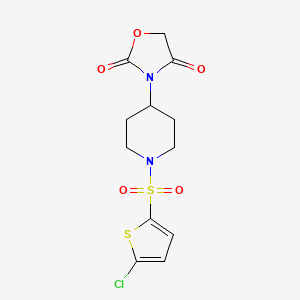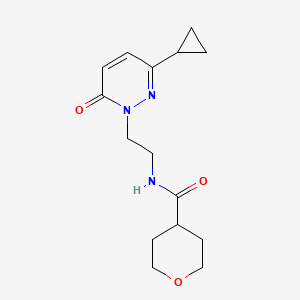
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a sulfonyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a chlorinating agent.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of the Oxazolidine-2,4-dione Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, potentially opening it to form different derivatives.
Substitution: The chlorothiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antibiotics, and anticancer drugs. The sulfonyl group and the oxazolidine-2,4-dione ring are both known to contribute to bioactivity.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for compounds like 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Unique due to its combination of functional groups.
Piperidine derivatives: Often used in pharmaceuticals for their biological activity.
Oxazolidine-2,4-dione derivatives: Known for their use in antibiotics like linezolid.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, combining several bioactive moieties into one molecule. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S2/c13-9-1-2-11(21-9)22(18,19)14-5-3-8(4-6-14)15-10(16)7-20-12(15)17/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELWZIXTMDQIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)


![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)


![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)

![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
